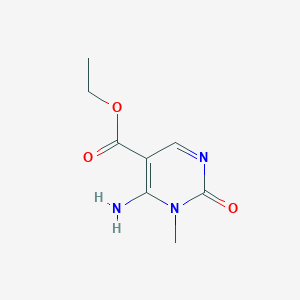

Ethyl 4-imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the tetrahydropyrimidine family, synthesized via the Biginelli reaction or related multicomponent protocols. This compound features a 4-imino group, a 3-methyl substituent, and a 2-oxo moiety, distinguishing it from common 4-aryl or 4-heteroaryl derivatives. Its synthesis typically involves aldehydes, β-keto esters, and urea/thiourea under acidic catalysis .

Properties

IUPAC Name |

ethyl 6-amino-1-methyl-2-oxopyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3-14-7(12)5-4-10-8(13)11(2)6(5)9/h4H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPVDYXWCGXMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)N=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For example, the reaction of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalyst such as zinc chloride in ethanol can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimization of the Biginelli reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted tetrahydropyrimidines.

Scientific Research Applications

Ethyl 4-imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of ethyl 4-imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Electronic Differences

- 4-Imino vs. However, most analogs in the evidence feature 4-aryl or heteroaryl groups (e.g., furan, thiophene), which influence π-π interactions and steric effects .

- 2-Oxo vs. 2-Thioxo : Replacement of the 2-oxo group with 2-thioxo (e.g., ) increases lipophilicity and antioxidant activity due to sulfur’s polarizability and redox activity .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-imino-3-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via multi-component Biginelli-like reactions. A common approach involves condensing aldehydes (e.g., substituted benzaldehydes) with ethyl acetoacetate and urea/thiourea derivatives under reflux conditions. Catalysts like H₃PMo₇W₅O₄₀/kaolin (20% loading) enhance yields (up to 85%) by promoting cyclization . Solvents such as ethanol or acetonitrile are used, with reaction progress monitored via TLC. Post-synthesis purification involves column chromatography or recrystallization .

Q. How is X-ray crystallography employed to determine the compound’s structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at ~293 K using MoKα radiation (λ = 0.71073 Å). Software like SHELXL refines the structure, resolving bond lengths (e.g., C–C: 1.52–1.54 Å) and angles (e.g., tetrahydropyrimidine ring angles: 105–112°). Hydrogen-bonding networks (e.g., O–H···O interactions) are mapped to understand packing motifs .

Q. What spectroscopic methods are used for characterization?

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and imino (N–H, ~3200 cm⁻¹) groups.

- NMR : ¹H NMR reveals methyl protons (δ ~1.2 ppm) and aromatic protons (δ ~7.0–7.5 ppm). ¹³C NMR confirms ester carbonyls (δ ~165 ppm) .

- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 306 for [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or byproducts?

Catalyst screening is critical. For example, H₃PMo₇W₅O₄₀/kaolin outperforms traditional acids (e.g., PTSA) by reducing side reactions like dimerization. Solvent choice (e.g., acetonitrile vs. ethanol) impacts cyclization efficiency. Gradient temperature control (e.g., 60–80°C) minimizes thermal degradation . Continuous flow reactors improve scalability and reduce reaction times .

Q. What computational approaches model the compound’s electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), charge distribution, and vibrational frequencies. These correlate with experimental UV-Vis (λmax ~270 nm) and FT-IR data. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for reactivity studies .

Q. How are structural variations analyzed for structure-activity relationships (SAR)?

Q. What strategies resolve contradictions in reported biological activities?

Meta-analysis of assay conditions is essential. For example, discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from differences in bacterial strains, inoculum size, or solvent (DMSO vs. aqueous). Dose-response curves and IC₅₀ comparisons under standardized protocols (e.g., CLSI guidelines) clarify efficacy .

Q. How are unexpected byproducts characterized and rationalized?

Side products (e.g., heterostilbene derivatives from Biginelli reactions) are identified via LC-MS and SCXRD. Mechanistic studies (e.g., trapping intermediates) reveal competing pathways, such as aldol condensation vs. cyclocondensation. Computational modeling of transition states explains selectivity issues .

Methodological Tables

Q. Table 1. Catalyst Performance in Synthesis

| Catalyst | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| H₃PMo₇W₅O₄₀/kaolin (20%) | 85 | 4 | |

| Silica-supported acid | 78 | 6 | |

| Trifluoroacetic acid | 65 | 8 |

Q. Table 2. Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P1 (triclinic) | |

| Unit cell dimensions | a = 5.67 Å, b = 11.21 Å, c = 12.34 Å | |

| Hydrogen bonds | O–H···O (2.89 Å) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.